molecular formula C20H16Br2N2O3 B11532781 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11532781
M. Wt: 492.2 g/mol
InChI Key: CVOMYAGXTGMXHP-FOKLQQMPSA-N
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Description

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C19H14Br2N2O3 This compound is known for its unique structure, which includes both brominated phenoxy and naphthylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Bromination: The starting material, 2,4-dibromo-6-methoxyphenol, is synthesized through the bromination of 6-methoxyphenol using bromine in the presence of a suitable solvent.

    Phenoxyacetohydrazide Formation: The brominated phenol is then reacted with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid. This intermediate is further converted to its hydrazide derivative by reacting with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide derivative with naphthaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atoms in the phenoxy ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants and UV stabilizers.

Mechanism of Action

The mechanism of action of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of enzymatic activity or disruption of DNA replication. The presence of bromine atoms enhances its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETOHYDRAZIDE: Similar structure but lacks the naphthylidene group.

    2,4-DIBROMO-6-METHOXYBENZALDEHYDE: Contains the brominated phenoxy group but differs in functional groups.

Uniqueness

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both brominated phenoxy and naphthylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16Br2N2O3

Molecular Weight

492.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H16Br2N2O3/c1-26-18-10-15(21)9-17(22)20(18)27-12-19(25)24-23-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,24,25)/b23-11+

InChI Key

CVOMYAGXTGMXHP-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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